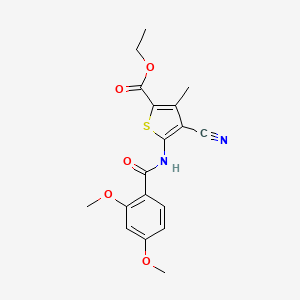

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-5-[(2,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)13(9-19)17(26-15)20-16(21)12-7-6-11(23-3)8-14(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPWXVJNKUWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

Attachment of the Benzamido Group: The benzamido group can be attached through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The ester group is introduced through esterification reactions, often using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium cyanide, potassium cyanide.

Coupling Agents: EDCI, carbodiimides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced amides or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit promising anticancer properties. Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate has been studied for its potential to inhibit tumor growth. In vitro studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular processes related to proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications in the thiophene structure can enhance the efficacy against Gram-positive and Gram-negative bacteria. The presence of the cyano and dimethoxy groups is believed to contribute to this enhanced biological activity .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of thiophene derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Synthetic Applications

Synthesis of Novel Compounds

this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate further chemical transformations, allowing for the development of new pharmaceuticals and agrochemicals .

Material Science

In material science, thiophene derivatives are utilized in the development of organic semiconductors and photovoltaic devices. The electronic properties imparted by the thiophene ring make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Bioactivity and Functional Group Influence

- Antifungal Activity : Derivatives with halogenated nicotinamido groups (e.g., 4c, 4f) show potent antifungal activity, attributed to electron-withdrawing halogens enhancing membrane penetration . The target compound’s 2,4-dimethoxy group, being electron-donating, may reduce lipophilicity but improve solubility or target specificity.

- Enzyme Inhibition: Oxadiazole-containing analogs (e.g., ChemBridge 7929959) inhibit enzymes like D-glycero-b-D-manno-heptose-1-phosphate adenylyltransferase, suggesting the target compound’s amide and cyano groups could facilitate similar interactions .

Structural and Conformational Analysis

- Ring Puckering : The thiophene ring’s planarity is influenced by substituents. Electron-donating groups (e.g., methoxy) may reduce ring distortion compared to bulky halogens, as described in puckering coordinate analyses .

- Ester vs. Carboxylic Acid Derivatives : Replacing the ethyl ester with a butyl group (e.g., compound 4l in ) increases lipophilicity, while hydrolysis to carboxylic acids (e.g., ) enhances polarity for aqueous applications .

Biological Activity

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis, and relevant research findings.

Biological Activity Overview

Thiophene derivatives, including this compound, have been reported to exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted that certain thiophene-based compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : this compound has shown promise in anticancer research. In vitro studies revealed that the compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Anticancer Efficacy

A notable study conducted on the anticancer efficacy of this compound involved various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC value significantly lower than that of standard chemotherapeutics. This suggests that the compound may be a viable candidate for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:

- Formation of Thiophene Core : The synthesis begins with the formation of the thiophene ring through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the cyano and amido groups via nucleophilic substitution reactions.

- Final Esterification : The final step is the esterification to yield the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.